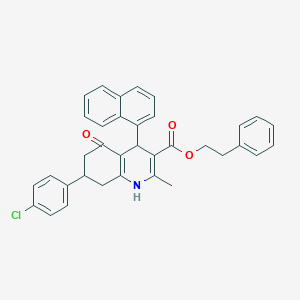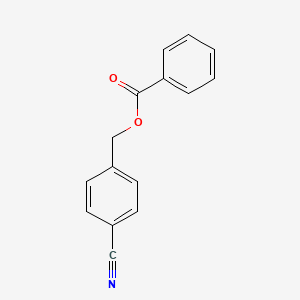
2-(2-Chlorophenyl)-3-(2-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenyl)-3-(2-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole is a complex organic compound that belongs to the class of dihydropyrazoles This compound is characterized by the presence of chlorophenyl and fluorophenyl groups attached to a dihydropyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-3-(2-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate hydrazine derivatives with substituted chalcones under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and crystallization is common in industrial settings.
化学反应分析
Types of Reactions
2-(2-Chlorophenyl)-3-(2-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Reduced dihydropyrazole derivatives.
Substitution: Substituted phenyl derivatives.
科学研究应用
2-(2-Chlorophenyl)-3-(2-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-(2-Chlorophenyl)-3-(2-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(2-Chlorophenyl)-3-(4-fluorophenyl)-5-(2-fluorophenyl)-3,4-dihydropyrazole
- 2-(4-Chlorophenyl)-3-(2-fluorophenyl)-5-(2-fluorophenyl)-3,4-dihydropyrazole
Uniqueness
2-(2-Chlorophenyl)-3-(2-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole is unique due to its specific arrangement of chlorophenyl and fluorophenyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that are not observed in similar compounds, making it a valuable subject of study in various research fields.
属性
IUPAC Name |
2-(2-chlorophenyl)-3-(2-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF2N2/c22-17-6-2-4-8-20(17)26-21(16-5-1-3-7-18(16)24)13-19(25-26)14-9-11-15(23)12-10-14/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWCUXOLHOTIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3Cl)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B4932690.png)
![1-[2-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]phenyl]ethanone](/img/structure/B4932699.png)

![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4932706.png)
![N~1~-(4-ACETYLPHENYL)-2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B4932713.png)

![2-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl propanoate](/img/structure/B4932739.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4932741.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]butanamide](/img/structure/B4932752.png)

![N-cyclopropyl-3-{[1-(3,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4932771.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-ethyl-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4932783.png)
